Cas no 1344908-41-3 ((3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid)

(3S)-3-Acetamido-3-(pyridin-2-yl)propanoic acid is a chiral carboxylic acid derivative featuring a pyridinyl substituent and an acetamido functional group. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The pyridine ring enhances solubility in polar solvents, while the acetamido group offers reactivity for further functionalization. This compound is useful in peptidomimetics and as a building block for ligands in catalysis. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its structural features also make it a candidate for studying enzyme inhibition or receptor modulation.
(3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid structure
1344908-41-3 structure
Product Name:(3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid
CAS No:1344908-41-3
MF:C10H12N2O3
MW:208.213882446289
MDL:MFCD18854023
CID:5559305
PubChem ID:78947562
Update Time:2025-05-23

(3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1344908-41-3
    • AKOS017380113
    • EN300-2365560
    • (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid
    • MDL: MFCD18854023
    • Inchi: 1S/C10H12N2O3/c1-7(13)12-9(6-10(14)15)8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
    • InChI Key: XSAVUPNXMJJTOS-VIFPVBQESA-N
    • SMILES: OC(C[C@@H](C1C=CC=CN=1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 79.3Ų

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Additional information on (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid

Introduction to (3S)-3-acetamido-3-(pyridin-2-yl)propanoic Acid (CAS No. 1344908-41-3)

(3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid, with the CAS number 1344908-41-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly its chiral center and the presence of both an acetamide and a pyridine moiety, contribute to its potential as a building block for the synthesis of novel therapeutic agents.

The< strong>acetamido group in the molecular structure of (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid plays a crucial role in determining its chemical properties and reactivity. This functional group is commonly found in many bioactive molecules and is known for its ability to enhance solubility and stability, which are critical factors in drug design. The pyridine ring, on the other hand, introduces additional pharmacophoric elements that can interact with biological targets, thereby influencing the compound's pharmacological profile.

Recent advancements in the field of drug discovery have highlighted the importance of chiral compounds in developing enantiomerically pure drugs. The stereochemistry of (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid, with its well-defined (S)-configuration at the chiral center, makes it an attractive candidate for further investigation. Studies have shown that the enantiomeric purity of a drug can significantly impact its efficacy and safety profiles, underscoring the need for precise synthetic methodologies.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. The structural motif present in (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid has shown potential in interacting with enzymes and receptors involved in metabolic disorders, inflammation, and cancer. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain proteases that are overexpressed in tumor cells. Such findings have prompted researchers to explore its potential as a lead compound for the development of novel anticancer agents.

The synthesis of (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid presents unique challenges due to its complex structural features. Traditional synthetic routes often require multi-step processes involving chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent developments in asymmetric synthesis have opened up new avenues for more efficient and scalable production methods. These advancements not only improve the yield and purity of the target compound but also make the process more environmentally sustainable.

Another area of interest is the pharmacokinetic behavior of (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid. Understanding how a compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic potential. Preliminary pharmacokinetic studies indicate that this compound exhibits moderate bioavailability and a reasonable half-life, suggesting its feasibility as an oral therapeutic agent. Further investigations are warranted to fully characterize its metabolic pathways and identify any potential drug-drug interactions.

The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Molecular modeling techniques have been instrumental in predicting the binding affinity and interaction modes of (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid with biological targets. These studies have provided valuable insights into how modifications to the molecular structure can enhance potency and selectivity. By leveraging computational tools, researchers can accelerate the design process and reduce the reliance on empirical screening methods.

In conclusion, (3S)-3-acetamido-3-(pyridin-2-yl)propanoic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an important role in future drug development efforts.

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